
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with a propanoic acid moiety. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Drug Development
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid serves as a critical building block for synthesizing novel pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases. Its bromine substituent enhances the compound's reactivity and binding affinity to biological targets.
2. Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in disease pathways, such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory responses. The compound's ability to modulate these enzymes makes it a potential candidate for anti-inflammatory drug development.
Biological Research Applications
1. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives, including this compound, have been extensively studied. Table 1 summarizes the antimicrobial activity against various pathogens:
Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Active Against |
---|---|---|
This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
Other Pyrazole Derivatives | Varies | Various pathogens |
The compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.
2. Anticancer Activity
Studies have shown that pyrazole derivatives can exhibit anticancer properties. In a comparative study involving A549 human lung adenocarcinoma cells, the following results were observed:
Compound | Viability (%) at 100 µM | IC50 (μM) |
---|---|---|
This compound | 62% | >60 |
Cisplatin (Standard) | 20% | 5 |
This data suggests that while the compound shows moderate cytotoxicity, further structural modifications could enhance its anticancer efficacy.
Material Science Applications
1. Chemical Probes
In chemical biology, this compound can function as a probe to investigate cellular mechanisms involving pyrazole derivatives. Its unique structural features allow researchers to explore interactions within cellular pathways.
2. Synthesis of Functional Materials
The compound's properties make it suitable for synthesizing advanced materials with specific functionalities, including those used in sensors and catalysts.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrazole derivatives against resistant bacterial strains. The results indicated that this compound significantly inhibited biofilm formation compared to standard antibiotics like Ciprofloxacin.
Case Study 2: Anticancer Potential
In another study focusing on the anticancer properties of pyrazole derivatives, modifications to the pyrazole structure were found to enhance activity against cancer cell lines. The research highlighted the importance of substituents in determining the biological activity of similar compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:
3-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine and methyl substitutions.
3-(4-Isopropylphenyl)-5-methyl-1H-pyrazole: Another pyrazole derivative with different substituents on the ring.
4-Bromo-1H-pyrazole: A related compound used as a starting material in the synthesis of various pharmaceutical and biologically active compounds.
The uniqueness of this compound lies in its combination of the pyrazole ring with a propanoic acid moiety, which can impart distinct chemical and biological properties.
Actividad Biológica
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the pyrazole family, which is known for a diverse range of biological activities. This article delves into its pharmacological properties, including its anti-inflammatory, antimicrobial, and potential anticancer activities, supported by various studies and findings.
- Molecular Formula : C7H9BrN2O2
- Molecular Weight : 233.06 g/mol
- Structure : The compound features a pyrazole ring substituted with a bromine atom and a propanoic acid moiety, which contributes to its biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 93% inhibition of IL-6 at concentrations around 10 µM, compared to the standard dexamethasone which showed 86% inhibition at 1 µM .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Dexamethasone | 76 | 86 | 1 |
Pyrazole Derivative A | 61 | 76 | 10 |
Pyrazole Derivative B | 85 | 93 | 10 |
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely studied. The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro tests have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
Bacterial Strain | MIC Value (µg/mL) |
---|---|
E. coli | 4.69 |
S. aureus | 5.64 |
Bacillus subtilis | 8.33 |
Studies have also indicated that the presence of halogen substituents enhances the bioactivity of these compounds, making them promising candidates for further development .
3. Anticancer Activity
Emerging research suggests that pyrazole derivatives may possess anticancer properties. Specific compounds have shown inhibitory effects on cancer cell lines such as HeLa and HCT116, with IC50 values indicating effective proliferation inhibition .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. The most potent compounds exhibited significant reduction in paw edema compared to control groups.
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had superior activity compared to standard antibiotics.
Q & A
Q. Basic: What are the optimal synthetic routes for 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves coupling reactions under reflux conditions. For example, brominated pyrazole intermediates can be reacted with propanoic acid derivatives using catalysts like acetic acid or sodium carbonate. Key steps include:
- Intermediate preparation : Bromination of 5-methyl-1H-pyrazole derivatives using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
- Coupling reaction : Reacting the brominated pyrazole with a propanoic acid precursor (e.g., 3-chloropropanoic acid) in the presence of sodium carbonate at 80–100°C for 6–12 hours .
- Purification : Recrystallization from ethanol or flash chromatography (using ethyl acetate/hexane gradients) yields the final compound with >95% purity .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- 1H/13C NMR : Confirm the pyrazole ring substitution pattern (e.g., bromo and methyl groups) and the propanoic acid chain. For example, the methyl group on pyrazole appears as a singlet at ~δ 2.3 ppm, while the propanoic acid’s carboxylic proton is absent due to exchange broadening .
- FT-IR : Identify the carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole C-N stretches at 1500–1600 cm⁻¹ .
- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
Docking studies assess interactions with target proteins (e.g., enzymes or receptors):
- Target selection : Prioritize proteins with pyrazole-binding pockets, such as cyclooxygenase-2 (COX-2) or kinase domains .
- Ligand preparation : Optimize the compound’s 3D structure using quantum chemical methods (DFT at B3LYP/6-311++G(d,p)) to determine electrostatic potentials and frontier molecular orbitals .
- Docking software : Use AutoDock Vina or Schrödinger Suite. Key parameters include binding affinity (ΔG) and hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) .
Q. Advanced: What strategies resolve contradictions in bioassay data across different studies?
Methodological Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
- Impurity profiling : Characterize by-products via LC-MS; recrystallize or chromatograph the compound to >99% purity .
- Dose-response validation : Repeat assays across a broader concentration range (e.g., 1–100 µM) to confirm IC50 consistency .
Q. Advanced: How does modifying substituents on the pyrazole ring affect pharmacological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Bromine vs. chlorine : Bromine’s larger size enhances hydrophobic interactions, increasing COX-2 inhibition by ~20% compared to chlorine analogs .
- Methyl group position : 5-Methyl substitution stabilizes the pyrazole ring conformation, improving metabolic stability in hepatic microsome assays .
- Propanoic acid chain length : Shorter chains (e.g., acetic acid) reduce solubility, while longer chains (butanoic acid) may decrease target affinity .
Q. Basic: What are the common impurities in its synthesis, and how are they removed?
Methodological Answer:
Common impurities include:
- Unreacted intermediates : Residual brominated pyrazole (detected via TLC). Remove by washing with cold ethanol .
- Oxidation by-products : Carboxylic acid dimers (identified by FT-IR). Dissolve in NaOH and re-precipitate with HCl .
- Isomeric contaminants : Regiochemical by-products (e.g., 3-bromo instead of 4-bromo). Separate via silica gel chromatography .
Q. Advanced: What computational methods validate the electronic structure of this compound?
Methodological Answer:
Quantum chemical analyses include:
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to predict bond lengths and angles. Compare with XRD data (if available) .
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., n→σ* for C-Br bonds) to explain stability .
- Electrostatic potential maps : Visualize electron-rich regions (pyrazole nitrogens) for reactivity predictions .
Propiedades
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQBTLQNAPMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.